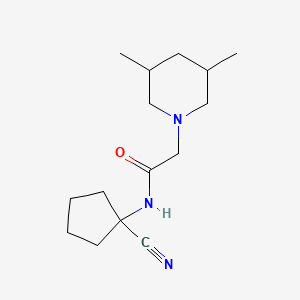
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide, commonly referred to as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in the field of dentistry. CPP-ACP is a bioactive peptide that has been shown to have a range of beneficial effects on dental health, including the ability to remineralize and protect tooth enamel. In
Applications De Recherche Scientifique
Antimicrobial Nano-Materials : A study by Mokhtari and Pourabdollah (2013) explored the synthesis of N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and their antimicrobial activities against pathogenic bacteria and Candida species, indicating the potential of similar compounds in antimicrobial applications (Mokhtari & Pourabdollah, 2013).
Synthesis of Heterocycles : Dyachenko et al. (2004) discussed the reaction of cyclopentylidene- and cyclohexylidene(cyano)acetamides with malononitrile and cyano-(thioacetamide) to create various heterocyclic compounds, demonstrating the versatility of cyanoacetamide derivatives in synthesizing complex molecules (Dyachenko, Dyachenko, & Chernega, 2004).
Organic Synthesis Reagent : A study by Dyachenko (2019) introduced a new reagent based on cyclopent(hex)ylidenecyanothioacetamide for the synthesis of ethyl nicotinates and nicotinonitriles, showcasing the role of similar compounds in facilitating organic synthesis (Dyachenko, 2019).
Nonlinear Optical Materials : Research by Gainsford et al. (2008) on push-pull molecules related to optical materials indicates the interest in studying the structural and electronic properties of compounds with potential applications in nonlinear optics (Gainsford, Bhuiyan, & Kay, 2008).
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12-7-13(2)9-18(8-12)10-14(19)17-15(11-16)5-3-4-6-15/h12-13H,3-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUNRAJKEGATJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC2(CCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3,5-dimethylpiperidin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


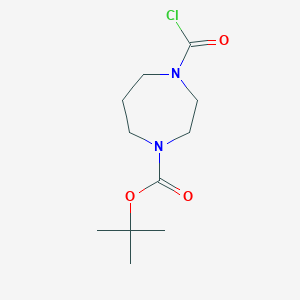
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2593766.png)
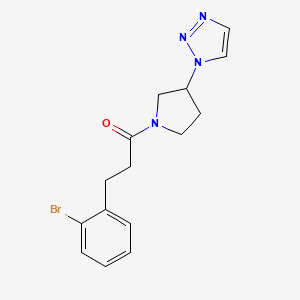
![N-(4-bromo-2-fluorophenyl)-2-{[7-(3-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2593770.png)
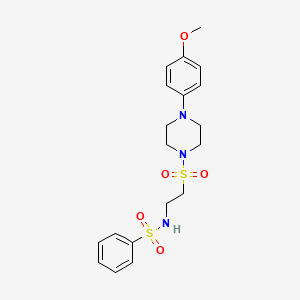
![3-benzyl-5-methyl-2,4-dioxo-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2593773.png)
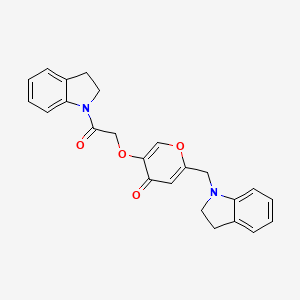
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzenesulfonamide](/img/structure/B2593775.png)
![6,8-Dibromoimidazo[1,5-a]pyridine](/img/structure/B2593780.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2593781.png)
![(Z)-ethyl 2-(2-((4-acetylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2593782.png)
![N-(4-(dimethylamino)phenyl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2593785.png)
![2-(7-Chlorobenzo[b]oxepin-4-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole](/img/structure/B2593786.png)